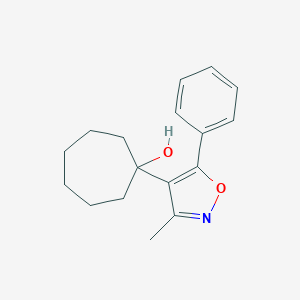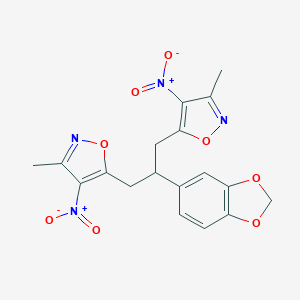![molecular formula C23H12ClNS B327351 13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene](/img/structure/B327351.png)
13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a chlorine atom attached to a fused ring system that includes benzene, naphthalene, thiophene, and quinoline units
Vorbereitungsmethoden
The synthesis of 6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chlorinated aromatic compounds and thiophene derivatives, followed by cyclization using strong acids or bases as catalysts. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Benzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Bromobenzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
6-Fluorobenzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline:
Eigenschaften
Molekularformel |
C23H12ClNS |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene |
InChI |
InChI=1S/C23H12ClNS/c24-23-22-20(17-11-9-14-6-2-4-8-16(14)21(17)25-23)19-15-7-3-1-5-13(15)10-12-18(19)26-22/h1-12H |
InChI-Schlüssel |
VYPBWWITOPVAGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC6=CC=CC=C6C5=NC(=C4S3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC6=CC=CC=C6C5=NC(=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole](/img/structure/B327268.png)


![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)
![1-Cyclohexyl-5-[2-(2-methoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327277.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B327278.png)

![3,5-Dimethyl-4-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B327285.png)




![[(2R,3R,4S,5S,6R)-2,3,5-triacetyloxy-6-[acetyloxy-[(2R,3R,4R)-4-methyl-3-nitro-7-oxo-1,5,6-triphenyl-2-bicyclo[2.2.1]hept-5-enyl]methyl]oxan-4-yl] acetate](/img/structure/B327290.png)

